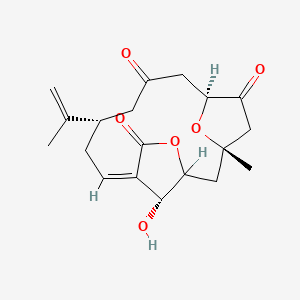
Sinuleptolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinuleptolide is a natural product found in Sinularia gardineri and Sinularia with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Cytotoxic Activity Against Cancer Cells
5-epi-sinuleptolide exhibits significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that it induces apoptosis and inhibits cell proliferation in pancreatic cancer cells, specifically BxPC-3 and PANC-1 cell lines. The half-maximal inhibitory concentration (IC50) values indicate that 5-epi-sinuleptolide is more effective against cancer cells compared to normal cells, showcasing its potential as a selective anticancer agent.
Table 1: Cytotoxic Effects of 5-epi-Sinuleptolide
| Cell Line | IC50 (μM) | Effect on Cell Viability |
|---|---|---|
| BxPC-3 (pancreatic) | 9.73 | Significant reduction |
| PANC-1 (pancreatic) | 17.57 | Moderate reduction |
| HPDE-E6E7 (normal pancreatic duct epithelial) | 44.54 | Minimal reduction |
Mechanisms of Action
The mechanisms through which 5-epi-sinuleptolide exerts its effects include:
- Inhibition of Key Signaling Pathways : It disrupts critical pathways involved in cell survival and proliferation, such as JAK2/STAT3, AKT, and ERK pathways. This disruption leads to cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation .
- Actin Cytoskeleton Disruption : Research indicates that 5-epi-sinuleptolide interacts with actin filaments, causing their aggregation and disrupting the cytoskeleton without affecting overall cell viability .
Treatment of Specific Cancers
Pancreatic Cancer
Pancreatic ductal adenocarcinoma is notoriously difficult to treat due to its aggressive nature and late diagnosis. The application of 5-epi-sinuleptolide in this context has shown promising results:
- Inhibition of Metastasis : In vitro studies revealed that treatment with 5-epi-sinuleptolide not only inhibited proliferation but also suppressed the invasive capabilities of pancreatic cancer cells .
- Induction of Apoptosis : The compound has been shown to activate both death receptor-mediated and mitochondrial pathways leading to apoptosis, highlighting its potential as a therapeutic agent against pancreatic cancer .
Other Potential Applications
Skin Cancer Treatment
The compound has also demonstrated efficacy against skin cancer cells, with studies indicating that it inhibits growth more effectively than sinuleptolide itself. This suggests a broader application in dermatological oncology .
Inflammation and Other Disorders
While primarily studied for its anticancer properties, there are indications that this compound may have applications in treating inflammatory conditions due to its ability to modulate oxidative stress responses .
Case Studies
Several studies have documented the effects of this compound on different cancer types:
- Pancreatic Cancer Study : A study published in Molecules outlined how 5-epi-sinuleptolide inhibited cell growth and induced apoptosis in pancreatic cancer cells through multiple signaling pathways, underscoring its potential as a treatment option for this lethal disease .
- Skin Cancer Analysis : Research highlighted the compound's ability to induce apoptosis in skin cancer cells more effectively than traditional treatments, suggesting a new avenue for therapy in dermatology .
Propiedades
Número CAS |
153379-85-2 |
|---|---|
Fórmula molecular |
C19H24O6 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(1S,6Z,9S,13S,17R)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione |
InChI |
InChI=1S/C19H24O6/c1-10(2)11-4-5-13-17(22)16(24-18(13)23)9-19(3)8-14(21)15(25-19)7-12(20)6-11/h5,11,15-17,22H,1,4,6-9H2,2-3H3/b13-5-/t11-,15-,16?,17+,19+/m0/s1 |
Clave InChI |
OFFWLZVJUHOBDO-JESQBMKOSA-N |
SMILES |
CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |
SMILES isomérico |
CC(=C)[C@H]1C/C=C\2/[C@H](C(C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)O |
SMILES canónico |
CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |
Sinónimos |
sinuleptolide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















